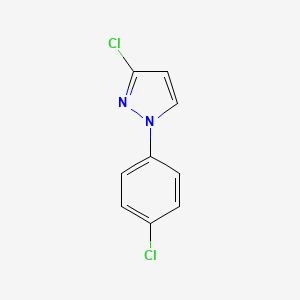

3-Chloro-1-(4-chlorophenyl)-1H-pyrazole

CAS No.:

Cat. No.: VC18752192

Molecular Formula: C9H6Cl2N2

Molecular Weight: 213.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6Cl2N2 |

|---|---|

| Molecular Weight | 213.06 g/mol |

| IUPAC Name | 3-chloro-1-(4-chlorophenyl)pyrazole |

| Standard InChI | InChI=1S/C9H6Cl2N2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H |

| Standard InChI Key | RYLRCZPJGJGLQN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1N2C=CC(=N2)Cl)Cl |

Introduction

Chemical Identity and Structural Properties

Basic Molecular Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-chloro-1-(4-chlorophenyl)pyrazole | |

| Molecular Formula | CHClN | |

| Molecular Weight | 213.06 g/mol | |

| CAS Registry Number | 1416914-59-4 | |

| SMILES | ClC1=CC=C(C=C1)N2C=C(Cl)N=C2 |

Structural Features

The compound’s crystal structure reveals a planar pyrazole ring (dihedral angle: 7.93° with the phenyl group), stabilized by π-π interactions (centroid distance: 3.758 Å) . The chlorine atoms enhance lipophilicity, favoring membrane penetration in biological systems .

Synthesis and Optimization

Route 1: Cyclization and Chlorination

-

Cyclization: 4-Chlorophenylhydrazine reacts with ethyl acetoacetate in ethanol to form 1-(4-chlorophenyl)-3-methyl-1H-pyrazole .

-

Oxidation: KMnO oxidizes the methyl group to a carboxylic acid .

-

Chlorination: Thionyl chloride (SOCl) converts the acid to 3-chloro-1-(4-chlorophenyl)-1H-pyrazole .

Yield: ~74% (after recrystallization) .

Route 2: One-Pot Dehydrogenation

-

Conditions: Oxidizing agents (e.g., air/O) in polar aprotic solvents (DMF, THF) with bases (KCO) .

-

Advantages: Avoids intermediate isolation, achieving 85% yield .

Reaction Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of intermediates |

| Temperature | 90–100°C | Accelerates dehydrogenation |

| Catalyst | PEG-400 | Enhances thiourea coupling efficiency |

Biological Activities and Applications

Pharmacological Prospects

-

Anti-inflammatory Activity: Structural analogs demonstrate TNF-α and IL-6 inhibition (e.g., 61–93% at 10 µM) .

-

Anticancer Potential: Pyrazole carbohydrazides induce apoptosis in A549 lung cancer cells (IC: 0.04–11.4 µM) .

Physicochemical Characterization

Spectroscopic Data

Thermal Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 133–135°C | Differential Scanning Calorimetry |

| Stability | Stable ≤200°C | Thermogravimetric Analysis |

Industrial and Research Applications

Agrochemical Development

-

Pyraclostrobin Synthesis: Reacted with 2-nitrophenyl methoxy derivatives to form strobilurin fungicides .

-

Structure-Activity Relationship (SAR): Chlorine substitution at position 3 enhances herbicidal potency .

Pharmaceutical Intermediates

-

Antiviral Agents: Modified to target viral proteases (e.g., SARS-CoV-2 M) .

-

Antibacterial Scaffolds: Thiourea derivatives show MIC values of 2–8 µg/mL against E. coli and S. aureus .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume